4-Formyl-2-methylphenylboronic acid
Overview
Description
4-Formyl-2-methylphenylboronic acid is a derivative of formylphenylboronic acid, which is known for its interesting features in both synthetic and application aspects, including structural properties. While the specific compound 4-formyl-2-methylphenylboronic acid is not directly discussed in the provided papers, its close analogs, such as 5-trifluoromethyl-2-formylphenylboronic acid and other formylphenylboronic acid isomers, have been synthesized and characterized, indicating the relevance of such compounds in various fields, including antimicrobial activity and organic synthesis .
Synthesis Analysis
The synthesis of related compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, involves specific reactions that result in the introduction of functional groups, which can significantly affect the properties of the molecule, such as acidity and reactivity. The synthesis process often includes steps like reduction, acylation, and hydrolysis, as seen in the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid . These methods are indicative of the potential synthetic routes that could be applied to 4-formyl-2-methylphenylboronic acid.
Molecular Structure Analysis
The molecular structure of formylphenylboronic acid isomers, including potential derivatives like 4-formyl-2-methylphenylboronic acid, is characterized by the presence of a boronic acid group and a formyl group attached to a phenyl ring. The molecular geometry is relatively consistent across different isomers, with variations mainly in the orientation of the boronic acid group relative to the phenyl ring. The presence of substituents can influence the molecular conformation and the pattern of hydrogen bonding, which is crucial for the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Formylphenylboronic acids are involved in various chemical reactions, including isomerization and dehydrative condensation. For instance, 5-trifluoromethyl-2-formylphenylboronic acid can isomerize to form 3-hydroxybenzoxaborole in some solutions. Additionally, ortho-substituted phenylboronic acids like 2,4-bis(trifluoromethyl)phenylboronic acid have been shown to catalyze dehydrative amidation between carboxylic acids and amines, indicating the potential reactivity of the boronic acid group in facilitating bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of formylphenylboronic acids are influenced by the substituents present on the phenyl ring. Electron-withdrawing groups, such as trifluoromethyl, can increase the acidity of the compound. The hydroxyl groups of the boronic acid moiety engage in O–H···O hydrogen bonding, which can lead to diverse self-association patterns in the crystal structure. These properties are essential for understanding the behavior of the compound in different environments and its potential applications .
Scientific Research Applications
Bioorthogonal Coupling Reactions
4-Formyl-2-methylphenylboronic acid demonstrates potential in bioorthogonal coupling reactions. A study by Ozlem Dilek et al. (2015) showed that combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in a neutral aqueous solution results in a stable boron-nitrogen heterocycle. This reaction is orthogonal to protein functional groups, indicating its utility in protein conjugation under physiologically compatible conditions (Ozlem Dilek, Zhen Lei, Kamalika Mukherjee, S. Bane, 2015).
Synthesis of Novel Compounds
Ş. Özçelik and A. Gül (2012) synthesized a boronic ester of a phthalocyanine precursor with a salicylaldimino moiety. This process involved the condensation of phenylboronic acid with tridentate ligands possessing ONO binding sites. The resulting boronate displays high stability and can be handled in air due to its coordinative B–N and covalent B–O bonds (Ş. Özçelik, A. Gül, 2012).
Adsorption Mechanism Study
N. Piergies et al. (2013) conducted spectroscopic studies on phenylboronic acids, including 4-formylphenylboronic acid, to understand their adsorption mechanisms. They found that the type of substituent and its position significantly influence the geometry of isomers on nanoparticle surfaces, notably affecting the adsorption mode of phenylboronic acid isomers (N. Piergies, E. Proniewicz, Y. Ozaki, Younkyoo Kim, L. Proniewicz, 2013).
Pharmaceutical and Biomedical Applications
4-Formylphenylboronic acid shows promising applications in pharmaceutical and biomedical fields. For instance, N. Siddiqui et al. (2016) explored its use in glucose-responsive polymeric insulin delivery systems. Their study formulated nanoparticles using 4-formylphenylboronic acid conjugated chitosan for sustained insulin release, demonstrating the potential of such formulations in diabetes treatment (N. Siddiqui, N. Billa, C. Roberts, Yaa Asantewaa Osei, 2016).
Conformational and Structural Studies
E. Tanış et al. (2020) conducted a comparative study on the conformation, structure, vibrational, electronic, and molecular docking aspects of 3-formylphenylboronic acid and 4-formylphenylboronic acid. Their findings showed that these compounds have potential as inhibitors of serine proteases, with implications in therapeutic applications (E. Tanış, M. Kurt, S. Yalçın, F. Ercan, 2020).
Antifungal Activity
Krzysztof M. Borys et al. (2019) investigated the antifungal activity of formylphenylboronic acids, including 2-formylphenylboronic acid. They found these compounds effective against fungal strains like Aspergillus and Candida, indicating their potential as antifungal agents (Krzysztof M. Borys, D. Wieczorek, Kamila Pecura, J. Lipok, Agnieszka Adamczyk-Woźniak, 2019).
Safety And Hazards
Future Directions
Boronic acids and their derivatives, including 4-Formyl-2-methylphenylboronic acid, are valuable building blocks in organic synthesis. Their use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions is well-established . Future research may focus on developing new reactions involving these compounds, as well as improving the efficiency and selectivity of existing reactions.
properties
IUPAC Name |
(4-formyl-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHODDYPZMCLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438832 | |
Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methylphenylboronic acid | |
CAS RN |
156428-81-8 | |
Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Formyl-2-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.